4-Bromo-3-fluorophenyl cyclopropyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

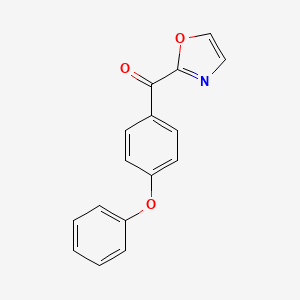

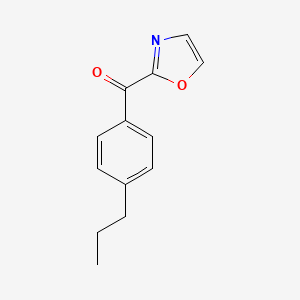

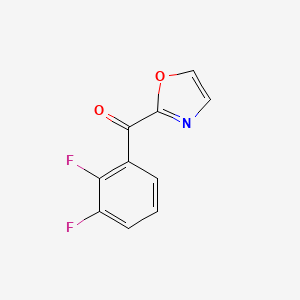

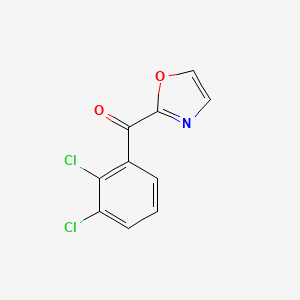

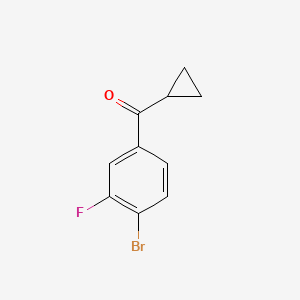

4-Bromo-3-fluorophenyl cyclopropyl ketone is a chemical compound with the molecular formula C10H8BrFO . It has a molecular weight of 243.08 . The compound is a clear yellow oil .

Molecular Structure Analysis

The molecular structure of 4-Bromo-3-fluorophenyl cyclopropyl ketone consists of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a cyclopropyl group through a ketone functional group .Physical And Chemical Properties Analysis

4-Bromo-3-fluorophenyl cyclopropyl ketone is a clear yellow oil . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Applications De Recherche Scientifique

Synthesis and Industrial Production

- An improved synthetic method for prasugrel intermediate, 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, a derivative of cyclopropyl ketone, was found feasible for industrial production with high yield and content (Zheng Min, 2013).

Development of Fluorinated Ketones

- Tertiary cyclopropanols, easily available from carboxylic esters, have been utilized in the synthesis of distally fluorinated ketones, indicating the potential of cyclopropyl ketone derivatives in the development of fluorinated compounds (Yulia A. Konik et al., 2017).

Catalysis and Arylation

- Cyclopropyl ketones have been used in palladium-catalysed direct arylation processes, showcasing their applicability in complex chemical reactions (Anissa Beladhria et al., 2013).

Ring-Opening Reactions

- Cyclopropyl ketones participate in copper-catalyzed ring-opening cross-coupling reactions, important in synthesizing various β-(fluoro)alkylated ketones, demonstrating their role in creating functionally diverse compounds (Zhishi Ye et al., 2015).

Insecticide Intermediates

- 4-Chlorophenyl cyclopropyl ketone, a similar compound, was synthesized for use as an intermediate in producing an insecticide, highlighting the relevance of cyclopropyl ketones in the synthesis of agricultural chemicals (Gao Xue-yan, 2011).

Photochemical Synthesis

- Photochemical synthesis methods have been developed for highly functionalized cyclopropyl ketones, indicating their utility in light-induced chemical processes (P. Wessig & O. Mühling, 2003).

Synthesis of Alkaloids

- Cyclopropyl ketones were integral in synthesizing clavine-type ergot alkaloids, crucial in pharmaceutical research (M. Incze et al., 2008).

Synthetic Precursors

- They are used as synthetic precursors in the preparation of dihydropyrroles and pyrroles, demonstrating their role in synthesizing heterocyclic compounds (Ryan P. Wurz & A. Charette, 2005).

Asymmetric Synthesis

- The kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones under chiral gold(I) catalysis indicates their potential in asymmetric synthesis (Yanqing Zhang & Junliang Zhang, 2012).

Propriétés

IUPAC Name |

(4-bromo-3-fluorophenyl)-cyclopropylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVIKFLEKLICRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=C(C=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642496 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-fluorophenyl cyclopropyl ketone | |

CAS RN |

898790-03-9 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.